4-bromo-1,2-thiazol-5-amine
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Overview
Description
4-Bromo-1,2-thiazol-5-amine is a heterocyclic organic compound featuring a thiazole ring substituted with a bromine atom at the fourth position and an amino group at the fifth position. Thiazole rings are known for their aromaticity and diverse biological activities, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1,2-thiazol-5-amine typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. The reaction involves the condensation of α-haloketones with thioamides under acidic or basic conditions . For instance, this compound can be synthesized by reacting 2-bromoacetophenone with thiourea in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1,2-thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The amino group can be reduced to form corresponding amines or amides.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of 4-substituted thiazoles.
Oxidation: Formation of thiazole sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Scientific Research Applications
4-Bromo-1,2-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the synthesis of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 4-bromo-1,2-thiazol-5-amine involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like kinases and proteases, which are crucial for cell signaling and metabolism.
Receptor Modulation: It can bind to and modulate the activity of certain receptors, affecting cellular responses.
Pathway Interference: It can interfere with biochemical pathways, leading to altered cellular functions and potentially inducing apoptosis in cancer cells.
Comparison with Similar Compounds
2-Aminothiazole: Similar structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Chloro-1,2-thiazol-5-amine: Similar structure with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
5-Amino-1,3-thiazole: Different position of the amino group, leading to distinct chemical and biological properties.
Uniqueness: 4-Bromo-1,2-thiazol-5-amine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and potentially increases its biological activity compared to its analogs .
Properties
CAS No. |
1533529-90-6 |
---|---|
Molecular Formula |
C3H3BrN2S |
Molecular Weight |
179 |
Purity |
95 |
Origin of Product |
United States |
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